molecular formula C18H23N3O5 B2392648 N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 899747-26-3

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2392648
CAS No.: 899747-26-3
M. Wt: 361.398
InChI Key: SQZHDYCKPTWQTE-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. This compound features a 3,4-dimethoxyphenyl group, a motif found in compounds with various biological activities , linked to a furan-2-yl ethylamine system with a dimethylamino substituent. While the specific biological profile of this exact molecule is under investigation, structural analogs within the oxalamide family are studied as potential flavoring agents or adjuvants, suggesting a possible application in sensory science . The mechanism of action for oxalamide derivatives can vary significantly with subtle structural changes, but related dimethoxyphenethylamine structures have shown interactions with neurotransmitter systems, such as serotonergic receptors, and have been investigated for monoamine oxidase inhibitory (MAOI) activity . Researchers may explore this compound as a chemical probe for neuropharmacology or as a scaffold in medicinal chemistry. Strictly for research purposes, this product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-21(2)13(14-6-5-9-26-14)11-19-17(22)18(23)20-12-7-8-15(24-3)16(10-12)25-4/h5-10,13H,11H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZHDYCKPTWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Activation

3,4-Dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, forming the mono-acylated intermediate, which is further treated with thionyl chloride to yield the oxalyl chloride derivative.

Reaction Conditions :

  • Temperature: 0–5°C (initial), then room temperature.
  • Solvent: Anhydrous CH₂Cl₂.
  • Catalysts: None required.
  • Yield: 78–85% after purification by recrystallization (hexane/ethyl acetate).

Synthesis of Intermediate B: 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine

Reductive Amination of Furan-2-Carbaldehyde

Furan-2-carbaldehyde undergoes condensation with dimethylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the primary amine.

Reaction Conditions :

  • Solvent: Methanol (condensation), tetrahydrofuran (reduction).
  • Temperature: 25°C (condensation), reflux (reduction).
  • Yield: 65–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Oxalamide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Intermediates A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Optimized Protocol :

  • Molar ratio: 1:1.2 (Intermediate A:B).
  • Solvent: Anhydrous DMF.
  • Temperature: 0°C → room temperature, 12–16 hours.
  • Yield: 70–75%.

Direct Aminolysis of Oxalyl Chloride

Intermediate A reacts with Intermediate B in the presence of triethylamine (TEA) as a base. This one-step method avoids carbodiimides but requires strict moisture control.

Key Parameters :

  • Solvent: Dry tetrahydrofuran (THF).
  • Base: TEA (2.5 equiv).
  • Yield: 68–73%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Purity (% by HPLC)
Carbodiimide Coupling High reproducibility; mild conditions Requires costly reagents 70–75 ≥98
Direct Aminolysis Fewer steps; cost-effective Moisture-sensitive; lower yields 68–73 95–97

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization using cyclohexane/ethyl acetate (3:1), achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 1H, furan), 6.85–6.78 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃), 2.31 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calculated for C₁₉H₂₄N₃O₅ [M+H]⁺: 398.1712; found: 398.1709.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky dimethylamino-furan group slows coupling kinetics. Mitigated by using excess EDC/HOBt (1.5 equiv).
  • Oxidation of Furan : Minimized by conducting reactions under inert atmosphere.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and polymer crosslinkers. Functionalization at the furan ring (e.g., bromination) enables further diversification.

Chemical Reactions Analysis

Types of Reactions

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

“N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Study of its interactions with biological macromolecules.

    Material Science: Use as a building block for the synthesis of advanced materials.

    Industry: Intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of “N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

  • Structural Differences: S336 substitutes the 3,4-dimethoxyphenyl group with a 2,4-dimethoxybenzyl moiety. The N2 chain features a pyridin-2-yl group instead of a dimethylamino-furan-2-yl group.
  • Functional and Pharmacokinetic Insights: S336 is a potent umami agonist with high-throughput screening validation . Pharmacokinetic studies on analogs (e.g., No. 2225) show rapid plasma elimination in rats but poor bioavailability for certain substituents (e.g., 3,4-dimethylbenzamide derivatives) .
  • Safety Profile: Structurally related oxalamides (e.g., Nos. 1769, 1770) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, suggesting a high safety margin for human exposure .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences: Rip-B is a benzamide rather than an oxalamide, with a simpler amide linkage. Lacks the dimethylamino and furan substituents.
  • Functional Insights :
    • Synthesized via benzoylation of 3,4-dimethoxyphenethylamine, yielding an 80% yield .
    • Melting point (90°C) and NMR data suggest distinct crystallinity compared to oxalamides .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

  • Structural Differences :
    • Features a 2,3-dimethoxybenzyl group vs. 3,4-dimethoxyphenyl in the target compound.
    • Pyridin-2-yl substituent instead of furan-2-yl.
  • Metabolic Pathways :
    • Hydroxylation, demethylation, and glucuronidation are common metabolic routes for such compounds .
    • Dimethoxy groups may undergo demethylation, altering pharmacokinetic profiles .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure N1 Substituent N2 Substituent Key Function/Potency
Target Compound Oxalamide 3,4-Dimethoxyphenyl Dimethylamino-furan-2-yl ethyl Unknown (structural analog)
S336 (CAS 745047-53-4) Oxalamide 2,4-Dimethoxybenzyl Pyridin-2-yl ethyl Potent umami agonist
Rip-B Benzamide 3,4-Dimethoxyphenethyl Benzoyl Synthetic intermediate
No. 2225 (Oxalamide analog) Oxalamide 2,3-Dimethoxybenzyl Pyridin-2-yl ethyl Rapid plasma elimination

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O5C_{18}H_{23}N_{3}O_{5}, with a molecular weight of 361.4 g/mol. The compound contains a 3,4-dimethoxyphenyl moiety and a furan ring, which are known to influence its pharmacological profile.

PropertyValue
Molecular FormulaC18H23N3O5
Molecular Weight361.4 g/mol
CAS Number899747-20-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an adenosine receptor antagonist , which plays a crucial role in various physiological processes including inflammation and cancer progression . Furthermore, the dimethylamino group enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK pathway .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases .

Case Studies

Case Study 1: Cancer Cell Line Testing
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells compared to untreated controls .

Case Study 2: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in paw edema and histological evidence of reduced inflammatory cell infiltration. These findings support its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the 3,4-dimethoxyphenylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Synthesis of the 2-(dimethylamino)-2-(furan-2-yl)ethylamine by condensing furan-2-carbaldehyde with dimethylamine, followed by reduction.
  • Step 3 : Coupling both intermediates with oxalyl chloride in anhydrous dichloromethane at 0–5°C, with triethylamine as a base. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Key intermediates include the dimethoxyphenylamine and furan-containing ethylamine derivatives .

Q. Which spectroscopic techniques are prioritized for structural validation, and what key signals are observed?

  • NMR :
  • ¹H NMR : Methoxy protons at δ 3.70–3.85 ppm (singlet, 6H), furan protons at δ 6.20–6.50 ppm (multiplet), dimethylamino protons at δ 2.20–2.40 ppm (singlet, 6H).
  • ¹³C NMR : Carbonyl signals at δ 160–165 ppm (oxalamide C=O), furan carbons at δ 110–150 ppm.
    • IR : Strong stretches at 1650–1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O from methoxy).
    • Mass Spectrometry : Molecular ion peak at m/z ~415 (calculated for C₂₁H₂₉N₃O₅) .

Q. What initial biological screening assays are recommended to evaluate pharmacological potential?

  • In vitro :
  • Enzymatic assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity screening (MTT assay on HEK293 or HeLa cells).
    • Computational : Molecular docking against targets like G protein-coupled receptors (GPCRs) or tyrosine kinases using AutoDock Vina. Prioritize targets with structural homology to known oxalamide-binding proteins .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitution?

  • The 3,4-dimethoxyphenyl group donates electron density via methoxy substituents, activating the aromatic ring toward electrophilic attack.
  • The dimethylamino group exhibits mixed effects: electron-withdrawing via induction but donating through resonance, creating steric hindrance that may slow reactions at the ethylamine moiety.
  • Experimental design : Compare reaction rates with analogs lacking methoxy or dimethylamino groups under identical conditions (e.g., SNAr reactions with nitrobenzene) .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.
  • Metabolite identification : Incubate the compound with liver microsomes and use HR-MS to detect phase I/II metabolites.
  • Formulation optimization : Test nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. What computational strategies improve selectivity for kinase targets?

  • Molecular dynamics (MD) simulations : Simulate binding to ATP pockets of kinases (e.g., EGFR, BRAF) over 100 ns to assess stability.
  • QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulkiness (e.g., furan vs. thiophene) with IC₅₀ values.
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations in kinase binding sites to predict resistance profiles .

Q. What synthetic strategies mitigate low yields in the final coupling step?

  • Optimize stoichiometry : Use 1.2 equivalents of oxalyl chloride to ensure complete conversion of amine intermediates.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysis : Add 5 mol% DMAP to accelerate amide bond formation .

Q. How does steric hindrance from the furan and dimethylamino groups affect crystallization?

  • Crystallography : Attempt slow evaporation from ethanol/water (7:3) at 4°C. If unsuccessful, use seeding with analogous oxalamide crystals.
  • Thermal analysis : DSC/TGA to identify melting points (predicted 180–190°C) and decomposition profiles.
  • Alternative characterization : Use powder XRD if single crystals are unattainable .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in similar oxalamides?

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and exposure times (48–72 hrs).
  • Control for purity : Validate compound integrity via HPLC (>95% purity) before testing.
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify off-target pathways .

Q. What methods validate conflicting reactivity predictions in DFT studies?

  • Experimental validation : Conduct kinetic studies (e.g., UV-Vis monitoring of nitro group reduction).
  • Multireference calculations : Use CASSCF to account for electron correlation in transition states.
  • Collaborative benchmarking : Compare results with published oxalamide reaction datasets .

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